1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{pyrido[2,3-d]pyrimidin-4-yl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{pyrido[2,3-d]pyrimidin-4-yl}piperazine is a complex heterocyclic compound that features a unique combination of pyrimidine and piperazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{pyrido[2,3-d]pyrimidin-4-yl}piperazine involves multiple steps, typically starting with the preparation of the pyrimidine and piperazine precursors. One common synthetic route includes the nucleophilic addition of hydroxylamine to a cyano function, followed by cyclization reactions . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common reagents and conditions for these reactions include solvents like ethanol or dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{pyrido[2,3-d]pyrimidin-4-yl}piperazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has shown potential as an inhibitor of various enzymes, making it useful in studying enzyme mechanisms.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{pyrido[2,3-d]pyrimidin-4-yl}piperazine involves its interaction with molecular targets such as kinases. It inhibits kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the disruption of cell signaling pathways, ultimately inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds include various pyrido[2,3-d]pyrimidine derivatives, such as pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones . Compared to these compounds, 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{pyrido[2,3-d]pyrimidin-4-yl}piperazine exhibits unique structural features that enhance its binding affinity and selectivity for specific molecular targets. This uniqueness makes it a promising candidate for further development in therapeutic applications.
Properties
IUPAC Name |
4-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]pyrido[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7/c1-3-13-15(5-1)20-11-22-17(13)24-7-9-25(10-8-24)18-14-4-2-6-19-16(14)21-12-23-18/h2,4,6,11-12H,1,3,5,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBNABQQOJFQKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2N3CCN(CC3)C4=NC=NC5=C4C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.